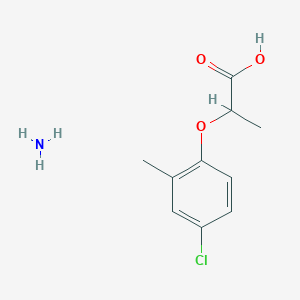

Azanium 2-(4-chloro-2-methylphenoxy)propanoate

説明

Ammonium 2-(4-chloro-2-methylphenoxy)propionate (CAS: 1432-14-0) is a herbicidal compound widely used in agriculture and horticulture for selective control of broadleaf weeds. Its mode of action involves mimicking natural auxins, disrupting plant growth and leading to weed death . The compound is structurally characterized by a phenoxypropionic acid backbone substituted with a chlorine atom and a methyl group at the 4- and 2-positions of the benzene ring, respectively, and an ammonium counterion. This ionic form enhances solubility in aqueous formulations, improving foliar absorption and efficacy .

特性

CAS番号 |

37107-00-9 |

|---|---|

分子式 |

C10H14ClNO3 |

分子量 |

231.67 g/mol |

IUPAC名 |

azanium 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C10H11ClO3.H3N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);1H3 |

InChIキー |

HBXMFCYHMKBMSB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.N |

関連するCAS |

93-65-2 (Parent) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Azanium 2-(4-chloro-2-methylphenoxy)propanoate typically involves the following steps:

Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.

Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.

Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with n-octanol to yield the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The reaction conditions are carefully controlled to ensure the optical purity of the product, and the process is designed to be cost-effective and scalable .

化学反応の分析

Types of Reactions

Azanium 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Herbicidal Applications

MCPP is widely recognized for its role as a selective herbicide, particularly effective against dicotyledonous weeds in cereal and grassland crops. It functions by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

Efficacy Studies

Research has demonstrated the efficacy of MCPP in controlling various weed species. For instance, studies indicate that MCPP can effectively reduce populations of common weeds like dandelions and clover when applied at recommended rates during their active growth stages.

Formulation as Herbicidal Ionic Liquids

Recent advancements in chemical formulations have led to the development of herbicidal ionic liquids (HILs) that incorporate MCPP. These formulations aim to enhance the solubility and stability of the active ingredient while improving its effectiveness.

Advantages of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and possess unique properties such as low volatility and high thermal stability. The incorporation of MCPP into ionic liquid formulations allows for:

- Improved solubility : Enhances the bioavailability of the herbicide.

- Reduced environmental impact : Ionic liquids can be designed to be less toxic to non-target organisms.

- Controlled release : Allows for sustained activity over time, reducing the frequency of application.

Case Studies

A study published in 2022 explored the synthesis and application of dicationic herbicidal ionic liquids containing MCPP alongside other herbicides like tribenuron-methyl. The results indicated that these formulations exhibited synergistic effects, enhancing overall herbicidal efficacy compared to traditional formulations .

Environmental Impact and Safety

The environmental safety profile of MCPP has been a subject of scrutiny due to its potential effects on non-target plant species and aquatic ecosystems. Research emphasizes the importance of applying MCPP within recommended guidelines to mitigate risks associated with runoff and contamination.

Regulatory Status

MCPP is regulated by various agricultural agencies worldwide, which assess its safety for use in agricultural practices. Continuous monitoring and research are vital to ensure compliance with environmental standards.

Data Table: Comparison of Herbicides Including MCPP

| Herbicide Name | Active Ingredient | Application Rate (g/ha) | Target Weeds |

|---|---|---|---|

| MCPP | Ammonium 2-(4-chloro-2-methylphenoxy)propionate | 100-300 | Dandelions, Clover |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 500-1500 | Broadleaf Weeds |

| Tribenuron-methyl | Tribenuron-methyl | 25-50 | Annual Grass Weeds |

This table summarizes key details regarding various herbicides including MCPP, highlighting their active ingredients, application rates, and target weeds.

作用機序

The mechanism of action of Azanium 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it an effective herbicide. The compound’s interaction with auxin receptors and subsequent activation of growth pathways are key to its herbicidal activity .

類似化合物との比較

Phenoxypropionate derivatives are structurally diverse, with variations in counterions, ester groups, or additional substituents. These modifications influence physicochemical properties, environmental behavior, and biological activity.

Ionic Salts and Ionic Liquids

Magnesium 2-(4-Chloro-2-Methylphenoxy)Propionate

- Molecular Formula: C₆H₉ClO₃·Mg (monomer) / C₂₀H₂₀Cl₂MgO₆ (dimer)

- Molecular Weight : 451.579 g/mol

- Key Properties: Higher molecular weight and metal coordination compared to the ammonium salt.

Bis(2-Hydroxyethyl)Ammonium Salt

- Structure: Combines the phenoxypropionate anion with a bis(2-hydroxyethyl)ammonium cation.

- Applications : Improved wetting properties and reduced volatility compared to free acids. Used in formulations requiring controlled release and reduced environmental drift .

Morpholinium-Based Ionic Liquids

- Examples: [Dec₂Mor][MCPP] and [DecEtMor][MCPP], where [MCPP]⁻ is the phenoxypropionate anion.

- Advantages : Enhanced thermal stability, reduced volatility, and tunable hydrophobicity. These ionic liquids (ILs) enable dual functionality by pairing herbicidal anions with cations exhibiting antimicrobial activity .

Table 1: Key Ionic Derivatives of 2-(4-Chloro-2-Methylphenoxy)Propionic Acid

Ester Derivatives

Esterification of the parent acid modifies lipophilicity, influencing absorption and persistence.

Butyl (±)-2-(4-Chloro-2-Methylphenoxy)Propionate

- Molecular Formula : C₁₄H₁₉ClO₃

- LogP : ~3.2 (estimated)

- Applications : Higher logP enhances cuticle penetration, making it effective in oil-based formulations. Used in post-emergent weed control .

Pentyl (1)-2-(4-Chloro-2-Methylphenoxy)Propionate

- CAS : 97635-46-6

- Market Data : Forecasted global consumption growth (2020–2046) driven by agricultural demand in Asia-Pacific .

3-Hydroxybutyl Ester

- Molecular Formula : C₁₄H₁₉ClO₄

- Analytical Data : Retained on reverse-phase HPLC columns (k’ = 7.19), indicating moderate hydrophobicity .

Table 2: Ester Derivatives and Their Properties

生物活性

Ammonium 2-(4-chloro-2-methylphenoxy)propionate, commonly referred to as MCPP (2-(4-chloro-2-methylphenoxy)propanoic acid), is a herbicide belonging to the phenoxypropionic acid family. Its biological activity primarily targets dicotyledonous weeds, making it an important compound in agricultural practices. This article explores its biological activity, including mechanisms of action, toxicity studies, and environmental impact.

MCPP acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. It disrupts normal plant growth patterns, leading to uncontrolled cell division and elongation, ultimately resulting in plant death. The herbicide is particularly effective against broadleaf weeds while having minimal effects on grasses.

Toxicological Studies

Acute Toxicity : MCPP exhibits moderate acute toxicity in mammals. In studies involving rats, dietary exposure to MCPP at concentrations of 2000 ppm resulted in reduced food consumption and body weight gain, particularly in females. Clinical chemistry analyses indicated liver damage as a primary endpoint of toxicity, with increased serum creatinine levels suggesting kidney involvement as well .

Chronic Toxicity : Long-term exposure studies have identified a no-observed-adverse-effect level (NOAEL) of 200 mg/kg/day for MCPP, indicating that chronic toxicity is relatively low compared to other herbicides. However, at higher doses (800 mg/kg), slight liver toxicity was observed .

Genotoxicity : MCPP has been evaluated for genotoxic potential using the Ames test and micronucleus assays. Current findings suggest that MCPP does not exhibit mutagenic properties under standard testing conditions .

Environmental Impact

MCPP's environmental persistence and degradation pathways have been studied extensively. Research indicates that microbial communities can degrade MCPP effectively in contaminated environments. For instance, specific bacterial strains have been isolated that can utilize MCPP as a carbon source, leading to its breakdown into less harmful compounds .

Comparative Biological Activity

The biological activity of MCPP can be compared with other herbicides in the phenoxy family. A study comparing the toxicological profiles of MCPP and its derivatives revealed that while MCPP is effective against target weeds, its derivative 4-chloro-2-methylphenoxyacetic acid (MCPA) shows greater herbicidal potency in certain applications . This suggests that while MCPP is effective, formulations combining it with other herbicides may enhance overall efficacy.

Case Studies

- Field Trials : In field trials conducted on various crops, the application of MCPP demonstrated significant reductions in weed populations without adversely affecting crop yield. Trials showed that when applied at recommended rates, MCPP effectively controlled common broadleaf weeds like dandelion and clover .

- Biodegradation Studies : A study focused on natural bacterial degraders highlighted the ability of specific microbial communities to rapidly degrade MCPP in sand filter systems designed for treating contaminated groundwater. The results indicated that these bacteria could reduce MCPP concentrations significantly within days, showcasing the potential for bioremediation strategies in agricultural runoff management .

Data Summary

| Parameter | MCPP | MCPA |

|---|---|---|

| Chemical Structure | 2-(4-chloro-2-methylphenoxy)propanoic acid | 4-chloro-2-methylphenoxyacetic acid |

| Primary Use | Herbicide for broadleaf weeds | Herbicide for broadleaf weeds |

| Acute Toxicity (LD50) | Moderate (specific values vary) | Moderate (specific values vary) |

| NOAEL (mg/kg/day) | 200 | 200 |

| Biodegradation Rate | Rapid by specific bacteria | Variable based on conditions |

| Environmental Persistence | Moderate | Low |

Q & A

Basic Research Questions

Q. How can spectroscopic techniques be systematically employed to confirm the structural identity of ammonium 2-(4-chloro-2-methylphenoxy)propionate in synthesized samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the aromatic and propionate backbone. Infrared (IR) spectroscopy can confirm functional groups (e.g., carboxylate anion stretching at ~1550–1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight and ammonium counterion presence. Cross-reference spectral data with published standards for phenoxypropionate derivatives .

Q. What experimental parameters should be optimized during the synthesis of ammonium 2-(4-chloro-2-methylphenoxy)propionate to maximize yield and purity?

- Methodological Answer : Key parameters include reaction temperature (typically 60–80°C for ester hydrolysis), pH control during neutralization (use aqueous NHOH for ammonium salt formation ), and solvent selection (e.g., ethanol/water mixtures). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Purity assessment should use HPLC with UV detection at 220–280 nm .

Q. Which analytical methods are most reliable for quantifying trace impurities in ammonium 2-(4-chloro-2-methylphenoxy)propionate batches?

- Methodological Answer : Employ reversed-phase HPLC coupled with diode array detection (DAD) or mass spectrometry (LC-MS) to identify impurities such as unreacted precursors (e.g., 4-chloro-2-methylphenol) or byproducts (e.g., propionic acid derivatives). Calibrate using certified reference materials (CRMs) for phenoxy herbicides .

Q. How can researchers safely handle ammonium 2-(4-chloro-2-methylphenoxy)propionate to minimize occupational exposure during laboratory experiments?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and lab coats. Monitor airborne concentrations using ammonia detector tubes (5–700 ppm sensitivity) . Decontaminate spills with 5% acetic acid and dispose of waste via EPA-approved protocols for chlorinated organics .

Q. What kinetic models are appropriate for studying the hydrolysis stability of ammonium 2-(4-chloro-2-methylphenoxy)propionate in aqueous solutions?

- Methodological Answer : Conduct pH-dependent stability studies (pH 3–9) at controlled temperatures (25–50°C). Use first-order kinetics to model degradation rates. Analyze aliquots via ion chromatography for ammonium release and HPLC for parent compound depletion .

Advanced Research Questions

Q. How can isotope-labeling techniques elucidate the environmental degradation pathways of ammonium 2-(4-chloro-2-methylphenoxy)propionate in soil and aquatic systems?

- Methodological Answer : Synthesize C- or N-labeled analogs to track mineralization (e.g., CO evolution) and microbial transformation products. Use high-resolution orbitrap MS to identify metabolites. Soil column studies under simulated field conditions (e.g., varying organic matter content) can validate persistence .

Q. What mechanistic insights can computational chemistry provide regarding the herbicidal activity of ammonium 2-(4-chloro-2-methylphenoxy)propionate compared to its free acid form?

- Methodological Answer : Perform density functional theory (DFT) calculations to compare the binding affinity of the ammonium salt vs. free acid to acetolactate synthase (ALS) enzyme active sites. Molecular dynamics simulations can model solvation effects and membrane permeability differences .

Q. How do advanced separation technologies (e.g., membrane filtration) improve the recovery of ammonium 2-(4-chloro-2-methylphenoxy)propionate from industrial wastewater streams?

- Methodological Answer : Test nanofiltration membranes (MWCO 200–500 Da) under varying pressures (10–30 bar) and pH (4–8). Quantify recovery rates via LC-MS and assess membrane fouling using scanning electron microscopy (SEM). Compare with traditional activated carbon adsorption .

Q. What role do impurities like 2-(4-chloro-2-methylphenoxy)propionic acid play in altering the phytotoxicity profile of ammonium 2-(4-chloro-2-methylphenoxy)propionate formulations?

- Methodological Answer : Conduct dose-response bioassays (e.g., Arabidopsis thaliana growth inhibition) using purified vs. impure batches. Quantify impurity levels via LC-MS/MS and correlate with phytotoxicity indices (e.g., EC). Statistical analysis (ANOVA) can identify significant deviations .

Q. How can in situ spectroscopic methods (e.g., Raman or FTIR) monitor real-time interactions between ammonium 2-(4-chloro-2-methylphenoxy)propionate and clay minerals in environmental matrices?

- Methodological Answer : Use attenuated total reflectance (ATR)-FTIR to track adsorption/desorption kinetics on montmorillonite surfaces. Variable-temperature studies can assess thermodynamic parameters. Complement with X-ray diffraction (XRD) to observe intercalation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。